1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine
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Overview
Description
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine is a complex organic compound that has garnered significant interest in various fields of scientific research This compound features a unique structure comprising a piperazine ring substituted with a pyridine group and an (E)-2-methyl-3-phenylprop-2-enyl moiety
Preparation Methods
The synthesis of 1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the piperazine ring, followed by the introduction of the pyridine group through nucleophilic substitution reactions. The (E)-2-methyl-3-phenylprop-2-enyl moiety is then attached via a series of coupling reactions, often employing palladium-catalyzed cross-coupling techniques. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often employing hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine or pyridine rings, using reagents like alkyl halides or sulfonates.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to attach various substituents to the phenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of substituted piperazines and pyridines with diverse functional groups.
Scientific Research Applications
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine has a wide array of applications in scientific research:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, often as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery programs, particularly for its activity against various biological targets such as enzymes and receptors.
Industry: In industrial applications, it is utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by acting as an agonist or antagonist. The precise pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
When compared to similar compounds, 1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine stands out due to its unique combination of structural features. Similar compounds include other substituted piperazines and pyridines, such as:
- 1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperidine
- 1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-pyridin-2-ylmorpholine
These compounds share some structural similarities but differ in their specific substituents and overall configuration, leading to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-17(15-18-7-3-2-4-8-18)16-21-11-13-22(14-12-21)19-9-5-6-10-20-19/h2-10,15H,11-14,16H2,1H3/b17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBHTOGIDIEHCX-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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